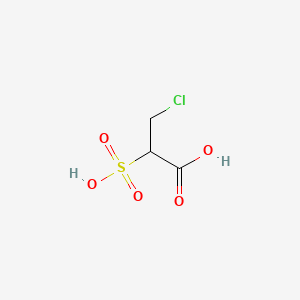
Propanoic acid, 3-chloro-2-sulfo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-chloro-2-sulfo-, can be achieved through several methods. One common approach involves the chlorination of propanoic acid followed by sulfonation. The reaction typically proceeds as follows:
Chlorination: Propanoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the third carbon position.
Sulfonation: The chlorinated product is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the second carbon position.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 3-chloro-2-sulfo-, may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-chloro-2-sulfo-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxy-2-sulfopropanoic acid.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction Reactions: Reduction of the sulfonic acid group can yield sulfinate or thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: 3-Hydroxy-2-sulfopropanoic acid
Oxidation: Higher oxidation state sulfonic acids
Reduction: Sulfinate or thiol derivatives
Applications De Recherche Scientifique
Propanoic acid, 3-chloro-2-sulfo-, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of specialty chemicals, surfactants, and polymers.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-chloro-2-sulfo-, involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with various substrates and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 3-chloro-: Lacks the sulfonic acid group, making it less polar and less reactive in certain reactions.
Propanoic acid, 2-sulfo-: Lacks the chlorine atom, affecting its chemical properties and reactivity.
3-Sulfopropanoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
Uniqueness
Propanoic acid, 3-chloro-2-sulfo-, is unique due to the presence of both chlorine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
35489-35-1 |
|---|---|
Formule moléculaire |
C3H5ClO5S |
Poids moléculaire |
188.59 g/mol |
Nom IUPAC |
3-chloro-2-sulfopropanoic acid |
InChI |
InChI=1S/C3H5ClO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1H2,(H,5,6)(H,7,8,9) |
Clé InChI |
XMHUEFKKTZWDNM-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)S(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


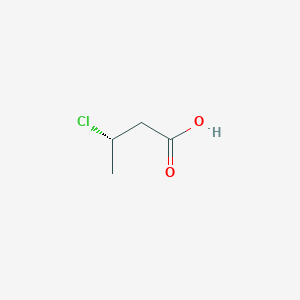

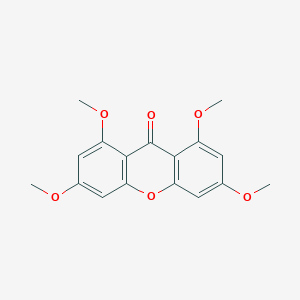

![3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione](/img/structure/B14688819.png)
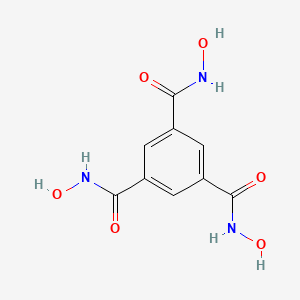

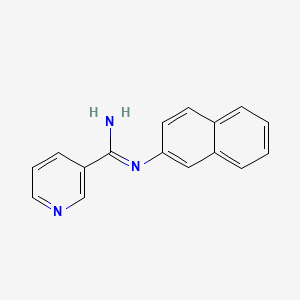
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate](/img/structure/B14688830.png)
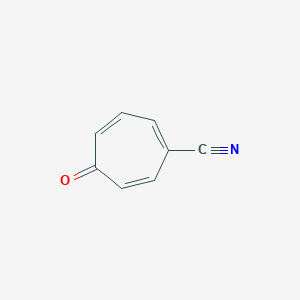

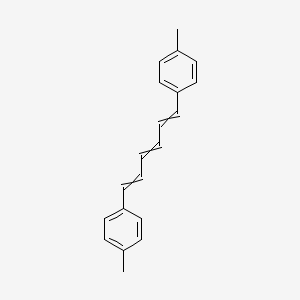
![Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene](/img/structure/B14688861.png)

